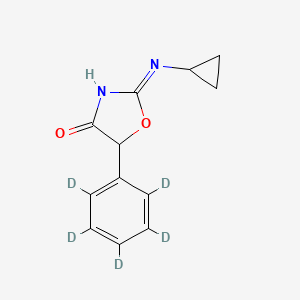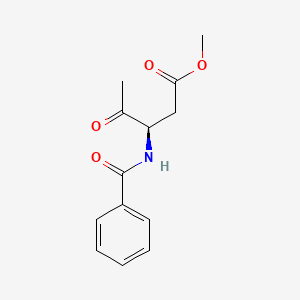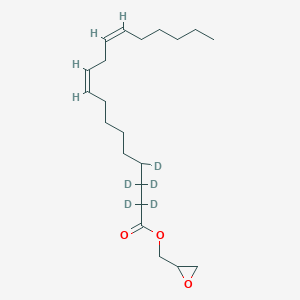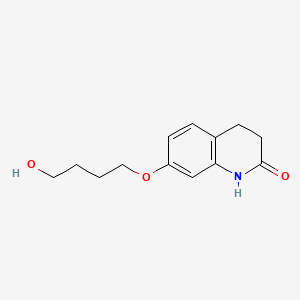
3-Hydroxy Benzopyrene-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Benzopyrene-d11: is a deuterium-labeled derivative of 3-Hydroxy Benzopyrene, which is a metabolite of Benzopyrene. Benzopyrene is a well-known polycyclic aromatic hydrocarbon that is a carcinogenic component of tobacco smoke and other combustion products . The deuterium labeling in this compound makes it useful for various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Benzopyrene-d11 typically involves the deuterium labeling of 3-Hydroxy Benzopyrene. This can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents . The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using chromatographic techniques to ensure high purity and isotopic labeling efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy Benzopyrene-d11 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Hydroxy Benzopyrene-d11 has several scientific research applications, including:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites of drugs.
Environmental Studies: Used to study the environmental fate and transport of polycyclic aromatic hydrocarbons.
Cancer Research: Investigated for its role in the formation of DNA adducts and its potential carcinogenic effects.
Mechanism of Action
The mechanism of action of 3-Hydroxy Benzopyrene-d11 involves its metabolism to reactive intermediates that can form adducts with DNA, proteins, and other cellular macromolecules. These adducts can lead to mutations and other genetic alterations, contributing to carcinogenesis. The molecular targets include DNA and various enzymes involved in the metabolic activation and detoxification of the compound .
Comparison with Similar Compounds
3-Hydroxy Benzopyrene: The non-deuterated form of 3-Hydroxy Benzopyrene-d11.
Benzopyrene: The parent compound from which 3-Hydroxy Benzopyrene is derived.
Other Hydroxy Benzopyrene Derivatives: Compounds with hydroxyl groups at different positions on the Benzopyrene ring.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful for tracing studies in pharmacokinetics and drug metabolism. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry, allowing for precise quantification and analysis .
Properties
IUPAC Name |
1,2,4,5,6,7,8,9,10,11,12-undecadeuteriobenzo[a]pyren-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUUWWRWIAEPDB-LFFOKYCESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C3=C4C(=C(C2=C1[2H])[2H])C(=C(C5=C(C(=C(C(=C54)C(=C3[2H])[2H])[2H])[2H])O)[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857734 |
Source


|
| Record name | (~2~H_11_)Benzo[pqr]tetraphen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-35-1 |
Source


|
| Record name | (~2~H_11_)Benzo[pqr]tetraphen-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{BICYCLO[1.1.1]PENTAN-1-YL}BUTAN-2-ONE](/img/structure/B588242.png)




